N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C16H15F2N5O4S and its molecular weight is 411.38. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A study by Pişkin et al. (2020) introduced novel compounds, including a zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups. These compounds exhibit remarkable potential as Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment, highlighted by their good fluorescence properties and high singlet oxygen quantum yield. These features make them highly applicable in the field of photodynamic therapy to treat cancer (Pişkin, Canpolat, & Öztürk, 2020).
DNA Binding, Cleavage, and Anticancer Activity
González-Álvarez et al. (2013) synthesized mixed-ligand copper(II)-sulfonamide complexes to study their effects on DNA binding, cleavage, genotoxicity, and anticancer activity. The study revealed the significant role of the N-sulfonamide derivative in governing the interaction with DNA, showing promising anticancer activity against human tumor cells, including colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes. These complexes produce cell death mainly through apoptosis, indicating their potential as anticancer agents (González-Álvarez et al., 2013).
HIF-1 Pathway Inhibition and Anti-Cancer Agent
Mun et al. (2012) explored the structure-activity relationships of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide as novel small molecule inhibitors of the HIF-1 pathway, antagonizing tumor growth in animal models of cancer. The study provides insights into chemical modifications to improve pharmacological properties towards developing effective cancer therapeutics (Mun, Jabbar, Devi, Liu, Van Meir, & Goodman, 2012).
Molecular Docking and Bioassay Studies as COX-2 Inhibitor
Al-Hourani et al. (2016) synthesized and characterized N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, conducting molecular docking studies to understand its interaction within the cyclooxygenase-2 enzyme's active site. The in vitro bioassay studies revealed that the compound does not inhibit COX-1 or COX-2 enzymes, showcasing its specificity and potential applications in drug development (Al-Hourani et al., 2016).
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Given the compound’s structural features, it might be involved in pathways related to signal transduction, enzymatic regulation, or cellular metabolism .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence these properties and thus the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound or its targets, affecting their interaction .
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O4S/c1-26-14-6-4-11(8-15(14)27-2)28(24,25)19-9-16-20-21-22-23(16)10-3-5-12(17)13(18)7-10/h3-8,19H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPCZZTYCCPJPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.